molecular formula C13H11BrN2S B11798586 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile CAS No. 1429902-15-7

2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile

Cat. No.: B11798586
CAS No.: 1429902-15-7
M. Wt: 307.21 g/mol
InChI Key: VITPTYBWHMHXFE-UHFFFAOYSA-N
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Description

2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 4th and 8th positions, and a thioacetonitrile group at the 2nd position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile typically involves the following steps:

    Methylation: The addition of methyl groups at the 4th and 8th positions.

    Thioacetonitrile Introduction: The attachment of the thioacetonitrile group at the 2nd position.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The process also involves rigorous quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be used in further chemical synthesis and applications .

Scientific Research Applications

2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and thioacetonitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate: Similar structure with an ethyl ester group instead of a nitrile group.

    (6-Bromo-4,8-dimethyl-quinolin-2-ylsulfanyl)-acetic acid ethyl ester: Another derivative with an acetic acid ethyl ester group.

Uniqueness

2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1429902-15-7

Molecular Formula

C13H11BrN2S

Molecular Weight

307.21 g/mol

IUPAC Name

2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetonitrile

InChI

InChI=1S/C13H11BrN2S/c1-8-6-12(17-4-3-15)16-13-9(2)5-10(14)7-11(8)13/h5-7H,4H2,1-2H3

InChI Key

VITPTYBWHMHXFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C)SCC#N)Br

Origin of Product

United States

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